Trimethylsulfoxonium Bromide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fungicide:

TMSBr exhibits antifungal properties by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Studies have demonstrated its effectiveness against various fungal strains, including those associated with chronic bronchitis and other respiratory diseases [].

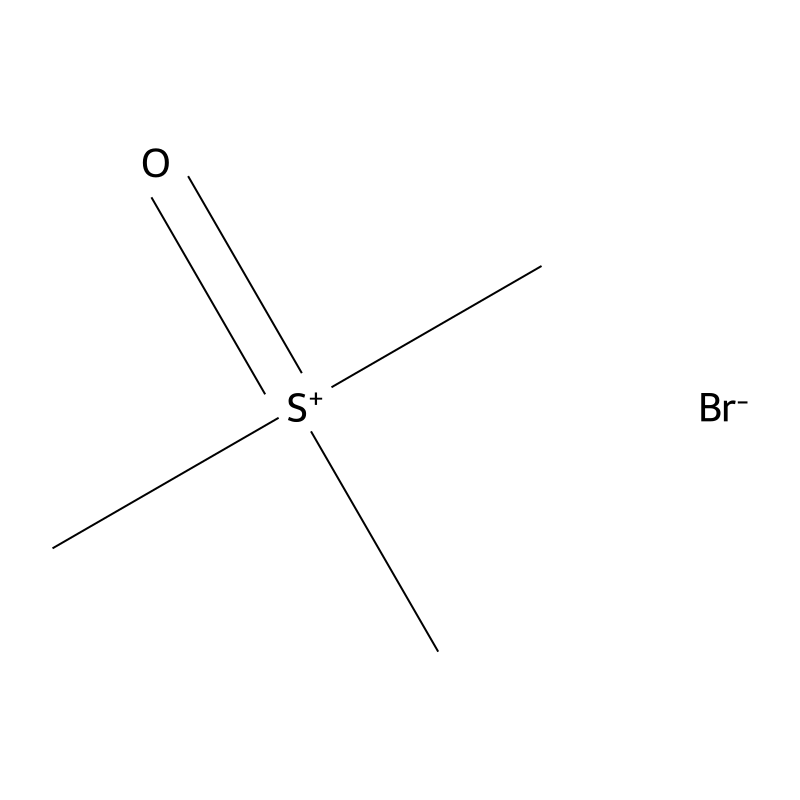

Trimethylsulfoxonium bromide is an organosulfur compound with the chemical formula . This compound features a sulfoxonium ion, where sulfur is bonded to three methyl groups and an oxygen atom, making it a unique derivative of dimethyl sulfoxide. The sulfoxonium ion is characterized by its tetravalent sulfur atom, which is a key feature distinguishing it from other sulfur-containing compounds. Trimethylsulfoxonium bromide is typically encountered as a white crystalline solid that is soluble in water and polar organic solvents.

- Electrophilic Substitution Reactions: The sulfoxonium ion acts as an electrophile, allowing for nucleophilic attack by various reagents.

- Nucleophilic Addition Reactions: It can undergo nucleophilic addition with various nucleophiles due to the positive charge on the sulfur atom.

- Oxidation Reactions: Trimethylsulfoxonium bromide can be oxidized to form sulfonium salts or other derivatives, expanding its utility in organic synthesis .

Trimethylsulfoxonium bromide exhibits notable biological activity, particularly as a fungicide. It disrupts the sterol biosynthesis pathway in fungal cells, inhibiting their growth and proliferation. This mechanism makes it valuable in agricultural applications for controlling fungal diseases in crops . Additionally, its potential as an intermediate in synthesizing pharmacologically active compounds has been explored .

The synthesis of trimethylsulfoxonium bromide generally involves the reaction of dimethyl sulfoxide with methyl bromide. The process can be hazardous due to the exothermic nature of the reaction and the potential for explosive decomposition if not properly controlled.

Common methods include:

- Direct Reaction: Dimethyl sulfoxide and methyl bromide are reacted under controlled temperatures (typically 50-75°C) with stabilizing agents like trimethyl orthoformate to suppress by-product formation and ensure safety .

- Pressure Vessels: High yields can be achieved by conducting reactions in pressure vessels to manage the exothermic nature of the process .

Trimethylsulfoxonium bromide finds applications across various fields:

- Agriculture: As a fungicide to manage fungal infections in crops.

- Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals.

- Analytical Chemistry: Employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds .

Studies have shown that trimethylsulfoxonium bromide interacts with biological systems primarily through its fungicidal properties. It binds to specific enzymes involved in sterol biosynthesis, effectively disrupting cellular processes in fungi. Further research into its interactions with other biological targets may reveal additional therapeutic potentials.

Several compounds share structural or functional similarities with trimethylsulfoxonium bromide. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Trimethylsulfonium iodide | Similar structure; used in organic synthesis; less stable than bromide. | |

| Trimethylsulfonium chloride | Used similarly but has different solubility properties; more hygroscopic. | |

| Trimethylsulfonium tetrafluoroborate | Forms ionic liquids; used in catalysis and ionic liquid applications. | |

| Dimethyl sulfoxide | Precursor to trimethylsulfoxonium bromide; widely used solvent and reagent. |

Uniqueness of Trimethylsulfoxonium Bromide

What sets trimethylsulfoxonium bromide apart from these similar compounds is its specific role as a fungicide and its unique reactivity profile due to the presence of the sulfoxonium ion. Its ability to inhibit fungal growth via sterol biosynthesis disruption highlights its specialized application in agriculture, distinguishing it from other sulfur-containing compounds that may not possess this biological activity.

Classical Synthesis Routes

The synthesis of trimethylsulfoxonium bromide has been achieved through several well-established methodologies, each with distinct advantages and limitations. The fundamental approach involves the reaction of dimethyl sulfoxide with methyl bromide under controlled conditions [1] [2] [3].

The earliest documented method, described in Tetrahedron Letters, employed a sealed tube technique where dimethyl sulfoxide and methyl bromide were heated at temperatures between 80 to 90°C for 48 hours [2]. This approach, while effective, presented significant operational challenges due to the requirement for specialized pressure-resistant equipment and extended reaction times.

A more refined classical approach involves the use of pressure vessels, as detailed in United States Patent 4,141,920 [3] [4]. This method utilizes a 2-liter glass pressure vessel charged with 900 milliliters of dimethyl sulfoxide and 350 milliliters of methyl bromide. The reaction mixture is heated at 65°C for 55 hours, yielding trimethylsulfoxonium bromide in approximately 80% yield [3] [4]. The process requires careful temperature control using glycol baths and thermo-watch devices to maintain optimal reaction conditions.

The modified Kornblum oxidation represents another classical synthesis route, where benzyl bromide reacts with dimethyl sulfoxide at 80°C for 3 to 24 hours under atmospheric pressure conditions [5]. This method produces trimethylsulfoxonium bromide as a colorless crystalline precipitate with yields reaching 65% after recrystallization from acetonitrile [5].

Table 1: Classical Synthesis Routes - Reaction Conditions and Yields

| Synthesis Method | Temperature (°C) | Pressure | Reaction Time | Yield (%) | DMSO:MeBr Molar Ratio |

|---|---|---|---|---|---|

| Sealed tube method (Tetrahedron Letters) | 80-90 | Sealed tube | 48 hours | Not specified | Not specified |

| Pressure vessel method (US Patent 4,141,920) | 65 | Pressure vessel | 55 hours | 80 | 1:0.39 |

| Atmospheric pressure method (EP 0781765) | 50-75 | Atmospheric | 130 hours (addition) + 10 hours | 90.5 | 1:0.40-0.70 |

| Modified Kornblum oxidation | 80 | Atmospheric | 3-24 hours | 65 | Not specified |

Modified Synthesis with Stabilizing Agents

The development of modified synthesis protocols incorporating stabilizing agents represents a significant advancement in trimethylsulfoxonium bromide production [2] [6] [7]. These methods address the inherent safety concerns and yield limitations associated with classical approaches by introducing specific chemical compounds that prevent decomposition reactions and enhance overall process stability.

The most widely adopted stabilizing agents include trimethyl orthoformate, triethyl orthoformate, tripropyl orthoformate, tetramethyl orthocarbonate, tetraethyl orthocarbonate, tetraisopropyl orthocarbonate, and tetrapropyl orthocarbonate [2] [6]. These compounds function as scavengers for hydrogen bromide and water, which are primary catalysts for the chain decomposition of dimethyl sulfoxide [2].

The optimal concentration range for stabilizing agents has been established at 0.002 to 0.05 mol per mol of dimethyl sulfoxide, with preferred amounts falling between 0.004 to 0.02 mol per mol of dimethyl sulfoxide [6] [7]. These concentrations provide effective stabilization while minimizing interference with the primary synthesis reaction.

Table 2: Modified Synthesis with Stabilizing Agents

| Stabilizing Agent | Amount (mol per mol DMSO) | Preferred Amount (mol per mol DMSO) | Function |

|---|---|---|---|

| Trimethyl orthoformate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

| Triethyl orthoformate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

| Tripropyl orthoformate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

| Tetramethyl orthocarbonate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

| Tetraethyl orthocarbonate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

| Tetraisopropyl orthocarbonate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

| Tetrapropyl orthocarbonate | 0.002-0.05 | 0.004-0.02 | Captures HBr and water |

Role of Trimethyl Orthoformate as a Scavenger

Trimethyl orthoformate serves as the most extensively studied and widely implemented stabilizing agent in trimethylsulfoxonium bromide synthesis [2] [6] [4]. Its effectiveness stems from its ability to capture hydrogen bromide and water molecules that would otherwise catalyze the destructive chain decomposition of dimethyl sulfoxide [2].

The scavenging mechanism involves the reaction of trimethyl orthoformate with hydrogen bromide, a byproduct of the primary synthesis reaction, effectively removing this decomposition catalyst from the reaction medium [2]. Additionally, trimethyl orthoformate exhibits high affinity for water molecules, which are another critical factor in promoting dimethyl sulfoxide decomposition [6].

Experimental evidence demonstrates that incorporation of 0.025 mol of trimethyl orthoformate per mol of dimethyl sulfoxide, along with 0.5 mol of methyl bromide, enables trimethylsulfoxonium bromide production in 80% isolation yield when conducted in pressure vessels at 60°C for 50 hours [2]. Under atmospheric pressure conditions, 0.019 mol of trimethyl orthoformate with 0.39 mol of methyl bromide per mol of dimethyl sulfoxide yields 50% isolation yield after 5 weeks at room temperature [2].

The water content sensitivity of the system has been quantified through controlled studies showing that dimethyl sulfoxide with 100 parts per million water content maintains reaction stability for 212 hours before decomposition onset, while 900 parts per million water content reduces stability to only 98 hours [2]. Trimethyl orthoformate effectively mitigates this water sensitivity by maintaining low effective water concentrations throughout the reaction period.

Industrial-Scale Synthesis Considerations

Industrial-scale production of trimethylsulfoxonium bromide requires careful optimization of reaction parameters, equipment design, and process safety measures [1] [6] [7]. The most successful industrial implementation utilizes a 100-liter glass-lined reaction vessel equipped with specialized condensing systems and temperature control mechanisms [6].

The industrial process begins with charging 47 kilograms of dimethyl sulfoxide (water content ≤100 parts per million) and 500 milliliters of trimethyl orthoformate (water content ≤100 parts per million) into the reactor vessel [6]. The mixture is heated to 60-65°C before initiating the controlled addition of 30 kilograms of methyl bromide (water content ≤100 parts per million) through a submerged tube system [6].

The methyl bromide addition process represents a critical aspect of industrial synthesis, requiring 130 hours for complete addition while maintaining gentle reflux conditions [6]. Temperature control throughout this extended addition period is achieved through mantle heating systems, with the reaction mixture maintained at 60-65°C [6]. The condenser system operates at -30°C using specialized coolants such as TSF 451-5A to ensure efficient vapor condensation and reflux [6].

Following completion of methyl bromide addition, the reaction mixture undergoes additional stirring at the same temperature for 10 hours to ensure complete conversion [6]. The resulting slurry is then cooled to room temperature, and insoluble materials are separated through filtration processes [6].

Table 3: Industrial-Scale Synthesis Parameters

| Parameter | Value | Notes |

|---|---|---|

| Reactor Volume | 100 litres | Glass lined reaction vessel |

| DMSO Amount | 47 kg | Water content critical |

| Trimethyl orthoformate Amount | 500 mL | Stabilizing agent |

| Methyl bromide Amount | 30 kg | Added through tube |

| Water Content (DMSO) | ≤100 ppm | Low water essential |

| Water Content (MeBr) | ≤100 ppm | Low water essential |

| Addition Time | 130 hours | Gentle reflux maintained |

| Temperature Control | 60-65°C | Maintained throughout |

| Condenser Temperature | -30°C | Coolant TSF 451-5A |

| Final Yield | 90.5% | High efficiency |

| Purity | >99% | Ion pair chromatography |

Purification and Crystallization Techniques

The purification and crystallization of trimethylsulfoxonium bromide involves multiple sequential processes designed to achieve high purity and optimal crystal structure [5] [8] [6]. These techniques are essential for obtaining pharmaceutical-grade material suitable for advanced synthetic applications.

The initial purification step involves cooling the reaction mixture to room temperature, which promotes precipitation of the desired product while maintaining impurities in solution [6] [9]. This temperature-controlled crystallization takes advantage of the differential solubility characteristics of trimethylsulfoxonium bromide compared to reaction byproducts and unreacted starting materials.

Solvent washing represents the primary purification methodology, employing various organic solvents to remove specific classes of impurities [5] [6] [4]. Toluene washing is particularly effective, with industrial processes utilizing 74.4 liters of toluene for 49.6 kilograms of crude product [6]. Alternative solvents including benzene, xylene, and acetone provide additional purification options depending on the specific impurity profile [4] [9].

Vacuum drying at elevated temperatures completes the initial purification sequence, with optimal conditions established at 50°C under reduced pressure [6] [4] [9]. This process removes residual solvents and moisture while preventing thermal decomposition of the product.

Recrystallization from acetonitrile provides the highest purity material, yielding colorless crystals with enhanced optical and analytical properties [5]. This technique achieves approximately 65% recovery of the input material while significantly improving purity specifications.

Advanced purification methods include activated carbon treatment for removal of colored impurities [4]. This process involves heating a mixture of crude trimethylsulfoxonium bromide with activated carbon (Darco G-60 grade) in water at 70°C for 15 minutes, followed by filtration through diatomaceous earth [4].

Table 4: Purification and Crystallization Techniques

| Technique | Conditions | Purpose | Yield Impact |

|---|---|---|---|

| Cooling precipitation | Cool to room temperature | Initial product precipitation | Primary recovery |

| Solvent washing (Toluene) | 74.4 L for 49.6 kg product | Remove impurities | High efficiency |

| Solvent washing (Benzene) | 2 L washing volume | Remove impurities | Minimal loss |

| Solvent washing (Xylene) | Organic solvent washing | Remove impurities | Minimal loss |

| Solvent washing (Acetone) | Thorough washing | Remove impurities | Minimal loss |

| Vacuum drying | 50°C under vacuum | Final drying step | No loss |

| Recrystallization (Acetonitrile) | Colorless crystals obtained | High purity crystals | 65% after recrystallization |

| Activated carbon treatment | 70°C with Darco G-60 | Remove colored impurities | Improved purity |

Recent Advances in Synthetic Approaches

Contemporary research in trimethylsulfoxonium bromide synthesis has focused on developing more efficient, safer, and environmentally sustainable production methods [1] [9]. These advances address traditional limitations including extended reaction times, high energy requirements, and potential safety hazards associated with pressure vessel operations.

Recent patent developments have introduced improved temperature control methodologies that enhance both safety and efficiency [1] [9]. These systems employ sophisticated heating and cooling management techniques that maintain optimal reaction temperatures while preventing dangerous temperature excursions that could lead to decomposition reactions.

The implementation of continuous addition protocols represents a significant advancement over traditional batch charging methods [6] [7] [9]. These techniques involve programmed addition of methyl bromide over extended periods, typically 130 hours, while maintaining precise temperature control and gentle reflux conditions [6]. This approach minimizes localized concentration effects that can trigger decomposition cascades.

Advanced monitoring and control systems have been developed to provide real-time assessment of reaction progress and safety parameters [9]. These systems incorporate temperature sensors, pressure monitoring, and automated addition control mechanisms that can respond to changing reaction conditions by adjusting addition rates or suspending methyl bromide introduction when necessary.

Process intensification through optimized reactor design has enabled higher throughput and improved safety profiles [1] [6]. Modern industrial implementations utilize specialized glass-lined reactor systems with enhanced heat transfer capabilities and integrated condensing systems that improve overall process efficiency.

Environmental considerations have driven the development of more sustainable synthesis approaches that minimize waste generation and reduce energy consumption [7]. These methods focus on optimizing reaction stoichiometry to minimize excess reagent usage and implementing more efficient separation and purification protocols.

The integration of quality-by-design principles has led to improved understanding of critical process parameters and their impact on final product quality [6] [9]. This knowledge enables more precise control of synthesis conditions and predictable achievement of desired purity specifications without extensive post-synthesis purification requirements.

Formation of Sulfur Ylides

Base-Mediated Deprotonation Pathways

The formation of sulfur ylides from trimethylsulfoxonium bromide represents a fundamental transformation in organosulfur chemistry. The compound undergoes deprotonation of one of its methyl groups to generate dimethylsulfoxonium methylide, a highly reactive intermediate that serves as a nucleophilic carbene equivalent [1] .

The deprotonation process requires the use of strong bases due to the relatively low acidity of the carbon-hydrogen bonds in the trimethylsulfoxonium cation. The pKa values for sulfoxonium salts are significantly higher than those of sulfonium salts, with trimethylsulfoxonium iodide exhibiting a pKa of approximately 15-18 in dimethyl sulfoxide [1]. This enhanced stability compared to sulfonium ylides makes sulfoxonium ylides more manageable synthetic intermediates.

Mechanistic Pathways for Ylide Formation:

The deprotonation can proceed through multiple pathways depending on the base employed and reaction conditions. When using sodium hydride or potassium tert-butoxide, the reaction follows a direct abstraction mechanism where the base removes a proton from one of the methyl groups attached to the sulfoxonium center [1] . The resulting ylide is stabilized by the presence of the sulfur-oxygen double bond, which provides additional electron-withdrawing character compared to simple sulfonium ylides.

The reaction mechanism can be represented as follows:

$$(CH3)3S^+=O \cdot Br^- + Base \rightarrow (CH3)2S^+=O-CH_2^- + Base-H^+ + Br^-$$

Base Selection and Reactivity:

Different bases provide varying degrees of efficiency in ylide formation. Sodium hydride and potassium tert-butoxide are the most commonly employed bases, providing excellent conversion rates under controlled conditions [1] [3]. Dimsyl sodium, generated from dimethyl sulfoxide and sodium hydride, offers a convenient alternative in dimethyl sulfoxide solution [1]. The choice of base significantly influences both the reaction rate and the stability of the resulting ylide.

Solvent Effects:

The deprotonation process is highly dependent on solvent selection. Polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide are preferred due to their ability to stabilize the ionic intermediates while not interfering with the base-substrate interaction [1] . The solvent also affects the lifetime of the generated ylide, with more polar environments generally providing enhanced stability.

Ylide Stability and Reactivity

The stability of sulfoxonium ylides derived from trimethylsulfoxonium bromide is significantly enhanced compared to their sulfonium counterparts. The presence of the sulfur-oxygen double bond provides additional stabilization through resonance effects and increased electron-withdrawing character [4] [5].

Structural Stabilization Factors:

The enhanced stability of sulfoxonium ylides can be attributed to several structural factors. The sulfur-oxygen double bond increases the electron-withdrawing capacity of the sulfur center, thereby stabilizing the adjacent carbanion through inductive effects [4]. Additionally, the possibility of hypervalent bonding involving sulfur d-orbitals contributes to the overall stability of the ylide structure.

Comparative Stability Studies:

Experimental studies have demonstrated that dimethylsulfoxonium methylide can be stored in solution under inert atmosphere for several days at room temperature, while the corresponding sulfonium ylide decomposes within minutes under similar conditions [4] [5]. This enhanced stability makes sulfoxonium ylides particularly attractive for synthetic applications where controlled reactivity is desired.

Thermal Stability:

The thermal stability of sulfoxonium ylides is considerably higher than that of sulfonium ylides. While unstabilized sulfonium ylides typically require storage at low temperatures and immediate use, sulfoxonium ylides can be handled at ambient temperature for extended periods [4] [6]. This thermal stability is particularly important for industrial applications where process safety and reproducibility are paramount.

Electronic Effects on Reactivity:

The electronic nature of sulfoxonium ylides influences their reactivity patterns. The increased stabilization results in reduced nucleophilicity compared to sulfonium ylides, which can be advantageous in selective transformations [4] [5]. The ylides exhibit "soft" nucleophilic character, preferring reaction with "soft" electrophiles according to hard-soft acid-base theory.

Nucleophilic Substitution Reactions

Trimethylsulfoxonium bromide participates in various nucleophilic substitution reactions, both as a nucleophile and as a substrate for nucleophilic attack. The compound's behavior in these reactions is governed by the electronic properties of the sulfoxonium center and the leaving group ability of the bromide ion.

SN2 Reaction Mechanisms:

The compound readily undergoes bimolecular nucleophilic substitution reactions with alkyl halides, following the classic SN2 mechanism. The reaction proceeds through backside attack by the nucleophile, resulting in inversion of stereochemistry at the carbon center [7] [8]. The reaction rate follows second-order kinetics, being dependent on both the concentration of the nucleophile and the substrate.

Alkylation Reactions:

Trimethylsulfoxonium bromide can act as both a nucleophile and an electrophile in alkylation reactions. When functioning as a nucleophile, the compound attacks electrophilic carbon centers, forming new carbon-sulfur bonds [10]. The reaction typically proceeds through an SN2 mechanism, with the sulfoxonium oxygen providing stabilization to the transition state.

Substrate Scope and Limitations:

The nucleophilic substitution reactions of trimethylsulfoxonium bromide are most efficient with primary alkyl halides, exhibiting decreased reactivity with secondary substrates and essentially no reactivity with tertiary halides [7] . This selectivity pattern is consistent with the steric requirements of the SN2 mechanism and the relatively large size of the sulfoxonium cation.

Solvent Effects on Substitution:

The choice of solvent significantly affects the rate and selectivity of nucleophilic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal conditions by stabilizing the transition state while not strongly solvating the nucleophile [10]. Protic solvents generally reduce reaction rates due to hydrogen bonding with the nucleophile.

Competitive Reactions:

In some cases, nucleophilic substitution reactions may compete with elimination processes, particularly when using strong bases or elevated temperatures. The ratio of substitution to elimination products depends on the reaction conditions, substrate structure, and the nature of the nucleophile .

Coordination Chemistry

Interactions with Transition Metals (Copper, Zinc, Palladium)

Trimethylsulfoxonium bromide exhibits significant coordination chemistry with various transition metals, forming stable complexes that have been characterized both structurally and spectroscopically. The coordination behavior is primarily governed by the electron-donating properties of the sulfoxonium oxygen and the overall charge distribution in the molecule.

Copper Complexation:

Copper ions form particularly stable complexes with trimethylsulfoxonium bromide, as evidenced by the isolation and characterization of several copper-containing compounds. The complex [(CH₃)₃SO]Cu₂I₃ has been structurally characterized and exhibits a one-dimensional chain structure with edge-sharing copper halide tetrahedra [11] [12]. The sulfoxonium cation acts as a counterion, balancing the negative charge of the copper halide framework.

Copper(I) complexes demonstrate interesting luminescence properties, with [(CH₃)₃SO]Cu₂Br₃ showing temperature-dependent dual emission behavior [12]. This optical behavior is attributed to the electronic structure of the copper halide chains and their interaction with the sulfoxonium cations.

Zinc Coordination:

Zinc ions interact with trimethylsulfoxonium bromide to form coordination complexes that have found practical applications in energy storage systems. In zinc-bromine single-flow batteries, trimethylsulfoxonium bromide serves as a complexing agent that stabilizes the zinc anode while simultaneously acting as a bromine complexing agent [13] [11]. The strong interaction between the sulfoxonium cation and water molecules helps suppress hydrogen evolution reactions, leading to improved battery performance.

The coordination of zinc ions with trimethylsulfoxonium bromide results in the formation of polybromide complexes that exhibit enhanced electrochemical stability. These complexes contribute to the extended cycle life of zinc-bromine batteries by reducing active material imbalance [13].

Palladium Coordination:

Palladium complexes with trimethylsulfoxonium bromide have been investigated in the context of catalytic applications. The formation of palladium-sulfoxonium ylide complexes has been reported, where the ylide acts as a ligand to the palladium center [11] . These complexes are particularly relevant in cross-coupling reactions and carbene chemistry.

The coordination of palladium to sulfoxonium ylides can facilitate the formation of metal-carbene intermediates, which are key species in various catalytic transformations [15] [16]. The stability of these complexes depends on the electronic properties of the palladium center and the ancillary ligands present.

Formation of Sulfur Ylide Complexes

The formation of metal-sulfur ylide complexes represents an important aspect of the coordination chemistry of trimethylsulfoxonium bromide. These complexes often serve as intermediates in catalytic processes and can exhibit unique reactivity patterns compared to the free ylides.

Metal-Carbene Formation:

Upon coordination to transition metals, sulfoxonium ylides can undergo transformation to metal-carbene complexes through formal loss of dimethyl sulfoxide. This process is particularly important in rhodium and copper catalysis, where the metal-carbene intermediates participate in cyclopropanation and insertion reactions [17] [3].

The mechanism of metal-carbene formation involves initial coordination of the ylide to the metal center, followed by elimination of the sulfoxide leaving group. The resulting metal-carbene species exhibits electrophilic character, contrasting with the nucleophilic nature of the parent ylide [17].

Structural Characterization:

Various metal-sulfoxonium ylide complexes have been structurally characterized, revealing diverse coordination modes and geometric arrangements. The sulfoxonium cation can coordinate through the oxygen atom, the sulfur center, or in some cases, through the carbanionic carbon [11]. The specific coordination mode depends on the electronic properties of the metal center and the steric requirements of the complex.

Catalytic Applications:

Metal-sulfoxonium ylide complexes have found applications in homogeneous catalysis, particularly in reactions involving carbene intermediates. Palladium complexes have been employed in cross-coupling reactions, while copper complexes are effective in cyclopropanation processes [15] [16] [18].

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds formed by trimethylsulfoxonium bromide has been achieved through various analytical techniques, with X-ray crystallography providing the most detailed structural information.

Crystallographic Studies:

Single-crystal X-ray diffraction studies have revealed the detailed three-dimensional structures of numerous coordination compounds. The trimethylsulfoxonium cation adopts a tetrahedral geometry around the sulfur center, with the sulfur-oxygen bond length typically around 1.436 Å and sulfur-carbon bond lengths of approximately 1.742 Å [11] [19].

The bond angles in the sulfoxonium cation are influenced by the electronic effects of the sulfur-oxygen double bond. The C-S-C angles are typically around 106.2°, while the O-S-C angles are larger at approximately 112.6° [19]. These values reflect the tetrahedral geometry with some distortion due to the different electronic environments of the substituents.

Polymeric Structures:

Many coordination compounds of trimethylsulfoxonium bromide exhibit polymeric structures, particularly with main group metals such as lead and bismuth. These compounds typically crystallize in orthorhombic space groups, with the sulfoxonium cations occupying channels or cavities within the anionic metal halide framework [20] [11].

The polymeric nature of these compounds contributes to their stability and potentially useful properties such as luminescence or ionic conductivity. The dimensionality of the polymeric structures depends on the metal-to-halide ratio and the specific coordination requirements of the metal center.

Spectroscopic Characterization:

Complementary spectroscopic techniques have been employed to characterize coordination compounds in solution and solid state. Nuclear magnetic resonance spectroscopy provides information about the dynamic behavior of the sulfoxonium cation in coordination environments, while infrared spectroscopy reveals changes in the sulfur-oxygen stretching frequency upon coordination [11].

Oxidation-Reduction Behavior

The oxidation-reduction behavior of trimethylsulfoxonium bromide is characterized by the redox-active nature of the sulfur center and its potential for electron transfer processes. The compound can participate in both oxidation and reduction reactions, depending on the reaction conditions and the nature of the oxidizing or reducing agents.

Electrochemical Properties:

Electrochemical studies have revealed that trimethylsulfoxonium bromide exhibits reversible redox behavior in certain electrolytic media. The compound can undergo oxidation at the sulfur center, potentially forming higher oxidation state species, or reduction processes that may involve the sulfur-oxygen bond [13] [21].

In zinc-bromine battery applications, the redox behavior of trimethylsulfoxonium bromide contributes to the formation of polybromide complexes that enhance the electrochemical stability of the system. The compound participates in the bromine-bromide redox couple, helping to maintain charge balance and prevent unwanted side reactions [13].

Oxidation Reactions:

The sulfoxonium center in trimethylsulfoxonium bromide can undergo further oxidation under appropriate conditions. This may involve the formation of sulfone derivatives or other higher oxidation state species. The oxidation potential and reaction pathways depend on the specific oxidizing agents employed and the reaction medium [22].

Reduction Processes:

Reduction of trimethylsulfoxonium bromide can occur through various mechanisms, potentially involving the sulfur-oxygen bond or the sulfur center itself. These processes may lead to the formation of sulfonium species or other reduced sulfur compounds. The reduction behavior is influenced by the electronic properties of the sulfoxonium center and the stability of the resulting products [22].

Catalytic Redox Applications:

The redox properties of trimethylsulfoxonium bromide have been exploited in catalytic applications where the compound serves as both a reactant and a redox mediator. These applications take advantage of the ability of the sulfoxonium center to undergo reversible electron transfer while maintaining structural integrity [13] [21].

Stability Under Redox Conditions: